molecular formula C2H6N2O4S2-2 B8288335 (Methylsulfanyl)methanimidamide sulfate

(Methylsulfanyl)methanimidamide sulfate

Cat. No.: B8288335
M. Wt: 186.22 g/mol
InChI Key: NNBBQNFHCVVQHZ-UHFFFAOYSA-L
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Description

(Methylsulfanyl)methanimidamide sulfate is a synthetic organosulfur compound with the molecular formula C₃H₉N₂S·H₂SO₄ (CAS No. 763905-22-2) . Structurally, it consists of a methanimidamide backbone (NH₂-C(=NH)-S-) modified by a methylsulfanyl (-S-CH₃) substituent and a sulfate counterion.

Properties

Molecular Formula

C2H6N2O4S2-2

Molecular Weight

186.22 g/mol

IUPAC Name

methyl carbamimidothioate;sulfate

InChI

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)/p-2

InChI Key

NNBBQNFHCVVQHZ-UHFFFAOYSA-L

Canonical SMILES

CSC(=N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (methylsulfanyl)methanimidamide sulfate and related compounds:

Compound Structure Functional Groups Reactivity/Applications References
This compound NH₂-C(=NH)-S-CH₃·HSO₄⁻ Methylsulfanyl, sulfate salt Intermediate for sulfonimidamides/sulfamidines; potential in drug discovery.
1-Azido-N'-(phenylsulfonyl)methanimidamide NH₂-C(=NH)-N₃·SO₂-C₆H₅ Azide, phenylsulfonyl Studied for sulfonamide derivative synthesis; structural analog with enhanced electrophilicity.
Sulfonimidamides R-S(=O)(=NH)-R' Sulfinylamine, imine Medicinal chemistry applications (e.g., enzyme inhibitors); synthesized via silyl reagents.
Sulfamidines R-NH-S(=O)-R' Sulfonamide, amine Used in agrochemicals and pharmaceuticals; milder reactivity compared to sulfonimidamides.
Dimethylsulfoniopropionate (DMSP) (CH₃)₂S⁺-CH₂CH₂COO⁻ Sulfonium, carboxylate Natural osmolyte in marine microbes; precursor for dimethyl sulfide (DMS) production.

Key Observations:

Functional Group Influence :

  • The methylsulfanyl group in the target compound enhances nucleophilicity at the sulfur atom, facilitating reactions with electrophilic reagents (e.g., silyl sulfinylamines in sulfonimidamide synthesis) . In contrast, 1-azido-N'-(phenylsulfonyl)methanimidamide contains an azide group, enabling click chemistry applications, and a phenylsulfonyl group, which increases steric hindrance and oxidative stability .
  • The sulfate counterion in the target compound improves solubility in polar solvents compared to neutral analogs like DMSP or DMS .

Synthetic Utility :

  • Unlike natural sulfur compounds (e.g., DMSP, methanethiol), which participate in microbial sulfur cycles , This compound is exclusively synthetic. Its role as a precursor aligns with sulfonimidamides, which require modular sulfur-nitrogen frameworks for drug development .

Its derivatives (e.g., sulfonimidamides) are explored for antimicrobial and antiviral activities, but direct evidence for the sulfate salt’s bioactivity is lacking .

Research Findings and Gaps

  • Stability : The sulfate salt likely offers improved stability over free-base methanimidamides, analogous to how sulfonic acid salts stabilize pharmaceuticals.
  • Knowledge Gaps: Thermodynamic data (e.g., pKa, solubility) and toxicological profiles remain unaddressed in available literature.

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